4-Methylsulfanyl-2-[4-(morpholine-4-sulfonyl)-2-nitro-phenylamino]-butyric acid
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Description
Scientific Research Applications
Crystal Structure Analysis
- The compound 4-Methylsulfanyl-2-[4-(morpholine-4-sulfonyl)-2-nitro-phenylamino]-butyric acid and its derivatives have been synthesized and analyzed for their crystal structures. Studies like those by Aydinli et al. (2010) and Ibiş et al. (2010) focus on determining crystal structures and spectroscopic properties of related compounds. These studies are essential for understanding the physical and chemical properties of the compounds which can be crucial for their application in various scientific fields (Aydinli, Sayil, & Ibiş, 2010); (Ibiş, Deniz, & Tuyun, 2010).
Pharmacological Analysis
- While avoiding details on drug use and dosage, it's worth noting that compounds like this compound have been analyzed in pharmacological contexts. For example, Allen et al. (1997) developed high-performance liquid chromatographic assays for the determination of a renin inhibitor related to this compound, focusing on its presence in dog and human plasma (Allen, Stafford, & Nocerini, 1997).
Chemical Synthesis and Modifications
- Research by Ye et al. (2016) has explored the synthesis of new types of sulfoxides related to this compound. Their work on the Swern oxidation of primary and secondary alcohols using these compounds highlights the potential of such chemicals in synthetic organic chemistry (Ye, Fu, Ma, & Zhong, 2016).
Antimicrobial Studies
- The antimicrobial properties of compounds similar to this compound have been investigated. For instance, Oliveira et al. (2015) studied the antimicrobial and modulating activity of a compound containing a morpholine group against various microorganisms, which could indicate potential applications in developing new antimicrobial agents (Oliveira et al., 2015).
Properties
IUPAC Name |
4-methylsulfanyl-2-(4-morpholin-4-ylsulfonyl-2-nitroanilino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O7S2/c1-26-9-4-13(15(19)20)16-12-3-2-11(10-14(12)18(21)22)27(23,24)17-5-7-25-8-6-17/h2-3,10,13,16H,4-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQVPUSHNDVRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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